3-(2,4-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
3-(2,4-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazo-pyridine ring system with a difluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the following steps:
Nitration: The nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to form its 5-nitro derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2,4-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Oteseconazole: A novel antifungal agent with a similar imidazo-pyridine structure.
Rimegepant: A compound with a related mechanism of action, used in the treatment of migraines.
Uniqueness
3-(2,4-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which can impart distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
61962-96-7 |
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Molecular Formula |
C12H7F2N3O |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H7F2N3O/c13-7-3-4-10(8(14)6-7)17-11-9(16-12(17)18)2-1-5-15-11/h1-6H,(H,16,18) |
InChI Key |
NGRCLWQHSLWKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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